4-(6-Tert-butylpyridazin-3-yl)thiomorpholine
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Overview
Description
4-(6-Tert-butylpyridazin-3-yl)thiomorpholine is a heterocyclic compound that features a thiomorpholine ring substituted with a 6-tert-butylpyridazin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 4-(6-Tert-butylpyridazin-3-yl)thiomorpholine may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(6-Tert-butylpyridazin-3-yl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
4-(6-Tert-butylpyridazin-3-yl)thiomorpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(6-Tert-butylpyridazin-3-yl)thiomorpholine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: A simpler analog that lacks the 6-tert-butylpyridazin-3-yl group.
Morpholine: Similar in structure but contains an oxygen atom instead of sulfur.
Piperidine: Similar ring structure but lacks the sulfur atom.
Uniqueness
4-(6-Tert-butylpyridazin-3-yl)thiomorpholine is unique due to the presence of the 6-tert-butylpyridazin-3-yl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H19N3S |
---|---|
Molecular Weight |
237.37 g/mol |
IUPAC Name |
4-(6-tert-butylpyridazin-3-yl)thiomorpholine |
InChI |
InChI=1S/C12H19N3S/c1-12(2,3)10-4-5-11(14-13-10)15-6-8-16-9-7-15/h4-5H,6-9H2,1-3H3 |
InChI Key |
LGGULGKYZBCLPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CCSCC2 |
Origin of Product |
United States |
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